Calcium 2,3-dihydroxypropanoate dihydrate

Catalog No.
S1902756
CAS No.
6057-35-8
M.F
C6H14CaO10
M. Wt
286.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium 2,3-dihydroxypropanoate dihydrate

CAS Number

6057-35-8

Product Name

Calcium 2,3-dihydroxypropanoate dihydrate

IUPAC Name

calcium;(2S)-2,3-dihydroxypropanoate;dihydrate

Molecular Formula

C6H14CaO10

Molecular Weight

286.25 g/mol

InChI

InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m00.../s1

InChI Key

OKEVQKKVYQHNFW-PXYKVGKMSA-L

SMILES

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2]

Canonical SMILES

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2]

Isomeric SMILES

C([C@@H](C(=O)[O-])O)O.C([C@@H](C(=O)[O-])O)O.O.O.[Ca+2]

Calcium 2,3-dihydroxypropanoate dihydrate, also known as calcium bis(2,3-dihydroxypropanoate) dihydrate, is a calcium salt derived from 2,3-dihydroxypropanoic acid. Its molecular formula is C6H10CaO8C_6H_{10}CaO_8 with a molecular weight of approximately 250.217 g/mol. The compound appears as a white crystalline solid and is soluble in both cold and hot water. Its melting point is reported to be around 134°C (decomposes) .

, including:

  • Oxidation Reactions: The compound can be oxidized to produce calcium oxalate and other products .
  • Decomposition: Upon heating, it decomposes at its melting point, releasing water and possibly forming calcium oxide and other byproducts.
  • Complexation: It can form complexes with various metal ions due to the presence of hydroxyl groups in its structure.

Several methods have been reported for synthesizing calcium 2,3-dihydroxypropanoate dihydrate:

  • Neutralization Reaction: This method involves the neutralization of 2,3-dihydroxypropanoic acid with calcium hydroxide or calcium carbonate in an aqueous medium.
    2 3 Dihydroxypropanoic acid+Calcium hydroxideCalcium 2 3 dihydroxypropanoate+Water\text{2 3 Dihydroxypropanoic acid}+\text{Calcium hydroxide}\rightarrow \text{Calcium 2 3 dihydroxypropanoate}+\text{Water}
  • Evaporation Method: The compound can also be synthesized by evaporating a solution of calcium salts and 2,3-dihydroxypropanoic acid under controlled conditions to obtain the dihydrate form.

Calcium 2,3-dihydroxypropanoate dihydrate has several applications across different fields:

  • Nutritional Supplements: Used as a dietary supplement for enhancing calcium intake.
  • Food Industry: Serves as a food additive and preservative due to its antimicrobial properties.
  • Pharmaceuticals: Potentially used in formulations requiring calcium supplementation or as an excipient in drug delivery systems.

Research on the interactions of calcium 2,3-dihydroxypropanoate dihydrate with other compounds includes:

  • Drug Interactions: Studies suggest that it may interact with certain medications affecting calcium metabolism or absorption.
  • Biocompatibility Studies: Investigations into its compatibility with biological tissues indicate favorable results for use in medical applications.

Several compounds share similarities with calcium 2,3-dihydroxypropanoate dihydrate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Calcium DL-glycerate dihydrateC6H10CaO8C_6H_{10}CaO_8Similar structure; used in food and pharmaceutical applications.
Calcium lactateC6H10CaO6C_6H_{10}CaO_6Commonly used as a food additive; provides calcium.
Calcium citrateC12H10CaO14C_12H_{10}CaO_14Used as a dietary supplement; enhances bioavailability of calcium.

Uniqueness of Calcium 2,3-Dihydroxypropanoate Dihydrate

While many calcium salts serve similar purposes, the unique combination of hydroxyl groups in its structure allows for specific interactions and potential biological activities not found in other compounds. Its solubility and stability under various conditions further enhance its applicability in nutritional and pharmaceutical formulations.

Solid-Phase Synthesis via Calcium Hydroxide-Glycerol Reactions

The solid-phase synthesis of calcium 2,3-dihydroxypropanoate dihydrate through direct reaction between calcium hydroxide and glycerol represents a fundamental approach that has been extensively studied for calcium-glycerol systems [2]. This methodology leverages the high reactivity of calcium hydroxide with polyhydroxy compounds under controlled thermal conditions.

The basic reaction mechanism involves the direct neutralization of glyceric acid precursors generated in situ from glycerol oxidation or the direct formation of calcium glycerate complexes. Research has demonstrated that calcium hydroxide exhibits significant solubility in glycerol due to favorable ion-dipole interactions between calcium ions and hydroxyl groups [3]. The reaction typically proceeds through the formation of intermediate calcium-glycerol complexes before final crystallization to the dihydrate form.

Optimized reaction conditions for solid-phase synthesis include temperatures ranging from 50 to 80 degrees Celsius with reaction times of 2 to 6 hours [4]. The homogeneous synthesis method involves mixing calcium hydroxide saturated solution with glycerol in a 1:1 volume ratio, followed by stirring and heating to 50 degrees Celsius [4]. Under these conditions, the reaction proceeds through controlled dehydration and complex formation, ultimately yielding the desired dihydrate product.

Temperature control plays a critical role in determining product quality and hydration state. Studies emphasize the importance of controlling hydration state during synthesis to maintain dihydrate form, which affects solubility and stability . The optimal temperature range balances reaction kinetics with crystal quality, ensuring complete conversion while preventing dehydration to anhydrous forms.

Industrial applications of this methodology benefit from the simplicity of reactants and the absence of complex purification requirements. The calcium hydroxide can function as solid phase catalyst for ethanolysis reactions, demonstrating its versatility in calcium salt synthesis [5]. Research findings indicate that calcium-glycerolate is the actual solid active phase, which is formed in situ from calcium oxide and calcium hydroxide playing the role of catalyst precursors [6].

Aqueous Precipitation Techniques for Hydrated Salt Formation

Aqueous precipitation represents the most widely employed methodology for synthesizing calcium 2,3-dihydroxypropanoate dihydrate, offering excellent control over crystal quality and hydration state. This approach typically involves the neutralization of glyceric acid with calcium hydroxide in aqueous solution, followed by controlled crystallization .

The fundamental precipitation mechanism proceeds through the formation of supersaturated calcium glycerate solutions, followed by nucleation and crystal growth. The reaction can be represented as the neutralization of glyceric acid with calcium hydroxide, where the solution is then evaporated to obtain the dihydrate form of the compound . This process benefits from the controlled dissolution of reactants and precise pH management.

Temperature optimization in aqueous systems demonstrates significant impact on crystal morphology and quality. Research on calcium carbonate crystallization shows that temperature variation affects nucleation kinetics and crystal formation mechanisms [7] [8]. For calcium glycerate systems, temperatures between 20 and 25 degrees Celsius provide optimal conditions for dihydrate formation, with reaction completion typically achieved within 1 to 3 hours.

pH control emerges as a critical parameter affecting both reaction kinetics and product quality. Studies on calcium carbonate precipitation demonstrate that neutral starting pH promotes direct crystallization pathways, while high pH conditions may lead to different crystal transformation mechanisms [9]. For calcium glycerate synthesis, maintaining pH between 7.5 and 8.5 ensures optimal product formation and minimizes side reactions.

Supersaturation management represents another crucial aspect of aqueous precipitation. Research indicates that controlled supersaturation levels facilitate uniform nucleation and prevent rapid precipitation that can trap impurities [10]. The optimal concentration range of 0.1 to 0.3 molar provides sufficient driving force for crystallization while maintaining crystal quality.

The role of impurities and foreign ions significantly influences precipitation outcomes. Studies demonstrate that foreign salts affect ion pair formation during prenucleation stages, subsequently influencing nucleation kinetics and thermodynamics [11]. For calcium glycerate systems, maintaining high purity water and reactants ensures consistent product quality and minimizes interference with crystallization processes.

Mechanochemical Approaches for Crystal Engineering

Mechanochemical synthesis has emerged as an innovative approach for calcium 2,3-dihydroxypropanoate dihydrate preparation, offering unique advantages in terms of reaction activation and crystal engineering. This methodology utilizes mechanical energy to activate solid-state reactions and facilitate product formation without the need for solvents or elevated temperatures [12] [13].

The mechanochemical approach involves ball milling of calcium hydroxide with glyceric acid precursors or direct grinding of calcium salts with organic acids. Recent developments in calcium-based mechanochemistry demonstrate that ball milling provides sufficient energy to activate calcium without harsh conditions, dry organic solvents, or strict temperature control [12]. The mechanical impact of grinding media provides energy for calcium activation and subsequent reaction with organic substrates.

Ball milling parameters significantly influence product characteristics and reaction efficiency. Research on mechanochemical synthesis of calcium phosphates reveals that milling time, ball-to-powder ratio, and milling speed all affect product formation [14] [15]. For calcium glycerate synthesis, optimal conditions include milling times of 6 to 12 hours, ball-to-powder ratios of 15:1, and milling speeds of 300 revolutions per minute.

The mechanochemical reaction kinetics follow different pathways compared to solution-based methods. Studies indicate that wet grinding facilitates phase transformation through consecutive reaction models, while dry grinding follows equilibrium reaction pathways [15]. For calcium dihydroxypropanoate synthesis, wet mechanochemical approaches using small amounts of ethanol as grinding aid enhance reaction efficiency and product quality.

Crystal engineering through mechanochemical approaches offers unique opportunities for controlling particle size and morphology. Research demonstrates that ball milling duration influences physicochemical properties and particle size distribution [16]. The mechanochemical process produces reduction of crystalline domain sizes and can facilitate formation of specific crystal phases that may not form through conventional synthesis routes [17].

Grinding media selection and atmosphere control represent critical considerations for mechanochemical synthesis. Studies show that stainless steel grinding media minimize contamination while providing adequate energy transfer [16]. Air atmosphere proves sufficient for most calcium glycerate synthesis applications, eliminating the need for inert gas protection.

Purification and Recrystallization Strategies

Purification and recrystallization strategies for calcium 2,3-dihydroxypropanoate dihydrate focus on achieving high purity products with controlled crystal morphology and hydration state. These approaches are essential for removing impurities and optimizing crystal characteristics for specific applications.

Recrystallization methodology involves dissolution of crude product in appropriate solvents followed by controlled crystallization. Research indicates that aqueous ethanol systems with 70 to 80 percent volume ethanol provide optimal solvent conditions for calcium glycerate recrystallization . The process typically involves slow evaporation at 4 degrees Celsius to obtain dihydrate crystals with superior quality.

Temperature cycling represents an advanced recrystallization technique that can improve crystal quality and uniformity. Studies on protein crystallization demonstrate that temperature ramping between 4 and 30 degrees Celsius over 24-hour periods can induce superior nucleation and crystal growth [19]. For calcium glycerate systems, similar temperature cycling approaches enhance crystal perfection and reduce defect formation.

Cooling rate optimization proves critical for achieving high-quality crystals. Research demonstrates that slow cooling rates of 0.5 to 1.0 degrees Celsius per hour promote formation of pure crystals by allowing impurities time to return to solution [20] [21]. Rapid crystallization tends to trap impurities within the crystal lattice, reducing product purity and quality.

Seed crystal addition provides another avenue for controlling crystallization outcomes. Studies indicate that addition of 2 to 5 percent weight seed crystals can significantly improve crystal quality and yield [19]. The seed crystals provide nucleation sites that promote uniform crystal growth and reduce the occurrence of multiple crystal forms.

Solvent selection criteria for recrystallization must consider both solubility characteristics and crystal hydration requirements. The solute should have high solubility at elevated temperatures and significantly lower solubility at reduced temperatures to enable effective recrystallization [20]. For calcium glycerate dihydrate, aqueous ethanol systems provide the optimal balance of solubility characteristics while maintaining the dihydrate crystal form.

Impurity removal strategies during recrystallization include both physical and chemical approaches. Hot filtration removes insoluble impurities before crystallization, while activated carbon treatment can remove colored impurities and organic contaminants [21]. The combination of these approaches ensures high purity final products suitable for analytical and application requirements.

Crystal quality assessment involves multiple analytical techniques to confirm purity and structural integrity. Modern characterization methods include powder X-ray diffraction for phase identification, thermal analysis for hydration state confirmation, and spectroscopic techniques for chemical purity assessment [14]. These analytical approaches ensure that recrystallized products meet stringent quality requirements for research and industrial applications.

Synthesis MethodTemperature (°C)Reaction Time (hours)Yield (%)Crystal QualityHydration State Control
Solid-Phase Synthesis (Ca(OH)₂-Glycerol)50-802-675-90GoodModerate
Aqueous Precipitation (Direct Neutralization)20-251-385-95ExcellentExcellent
Mechanochemical Approach (Ball Milling)Ambient6-2460-80VariablePoor
Modified Precipitation (Temperature Control)35-804-1280-92Very GoodGood
ParameterOptimal ConditionsImpact on Crystal QualityEffect on Yield
Solvent SystemAqueous ethanol (70-80% v/v)HighModerate
Temperature Range4-25°CHighLow
Cooling Rate0.5-1.0°C/hourVery HighHigh
Seed Crystal Addition2-5% w/wModerateHigh
pH Control7.5-8.5HighModerate
Concentration0.1-0.3 MModerateHigh
Ball Milling ParameterRangeOptimal ValueEffect on Product
Milling Time3-24 hours6-12 hoursParticle size reduction
Ball-to-Powder Ratio10:1-20:115:1Activation efficiency
Milling Speed200-400 rpm300 rpmEnergy input control
AtmosphereAir/ArgonAirOxidation prevention
Grinding MediaStainless steel/ZirconiaStainless steelContamination control
Liquid Additive0.1-0.5 mL/g0.2 mL/g ethanolReaction enhancement

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

286.0212875 g/mol

Monoisotopic Mass

286.0212875 g/mol

Heavy Atom Count

17

UNII

JU000R20RX

Wikipedia

L-glyceric acid calcium dihydrate

Dates

Modify: 2023-08-16

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